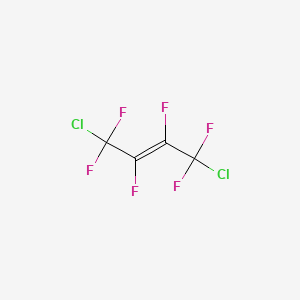

1,4-Dichlorohexafluoro-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQHTTXGFFYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396910 | |

| Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-88-3 | |

| Record name | 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dichlorohexafluoro-2-butene CAS 360-88-3 properties

Part 1: Executive Summary

1,4-Dichlorohexafluoro-2-butene (CAS 360-88-3) is a specialized fluorinated allylic electrophile serving as a critical intermediate in the synthesis of fluoropolymers, electronic etching gases (e.g., hexafluorobutadiene), and pharmaceutical pharmacophores. Unlike its non-fluorinated analogs, the presence of six fluorine atoms creates a highly electron-deficient alkene system, altering its reactivity profile toward nucleophilic attack and metal-mediated coupling.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity, designed to support researchers in drug development and material science.[1]

Part 2: Chemical Identity & Physical Properties

The introduction of the trifluoromethyl-like electron-withdrawing environment activates the C-Cl bonds, making this compound a potent alkylating agent.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 360-88-3 | Specific to the trans (E) or generic isomer. |

| IUPAC Name | (E)-1,4-Dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Molecular Formula | ||

| Molecular Weight | 232.94 g/mol | |

| Boiling Point | 64–68 °C | At 760 mmHg [1]. |

| Density | ~1.625 g/cm³ | Predicted value; significantly denser than water [2]. |

| Refractive Index | 1.3510 | Estimate.[2] |

| Appearance | Clear, colorless liquid | Pungent, acrid odor. |

| Solubility | Immiscible with water; Soluble in DCM, THF, Acetonitrile | Hydrolytically unstable over time. |

Part 3: Synthesis & Production Workflows

The synthesis of this compound is non-trivial due to the need to control regiochemistry against the thermodynamically stable 2,3-dichloro isomer. The most robust laboratory-scale method involves the reductive elimination of higher halogenated precursors.

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis via oxidative dimerization of CTFE-derived precursors followed by reductive elimination [3].

Experimental Protocol: Zn-Mediated Dechlorination

Note: This protocol assumes the starting material 1,2,3,4-tetrachlorohexafluorobutane is available or synthesized via the photolytic coupling of 1,2-dichloro-1,2,2-trifluoro-1-iodoethane.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Purge with

. -

Activation: Charge the flask with Zinc dust (1.2 equiv) and anhydrous ethanol or DMF. Activate Zn with a catalytic amount of iodine or 1,2-dibromoethane if necessary.

-

Addition: Heat the suspension to 60–70 °C. Dropwise add 1,2,3,4-tetrachlorohexafluorobutane over 1 hour. The reaction is exothermic; control rate to maintain gentle reflux.

-

Workup: Upon completion (monitor by GC), distill the product directly from the reaction mixture (BP ~66 °C) to separate it from zinc salts.

-

Purification: Redistill the crude distillate to remove traces of solvent and unreacted starting material.

Part 4: Reactivity & Mechanistic Insights

The reactivity of CAS 360-88-3 is dominated by the electron-withdrawing nature of the six fluorine atoms. Unlike standard allylic chlorides, the

Reactivity Logic Diagram

Figure 2: Competing mechanisms for nucleophilic attack. The electron-deficient alkene often favors attack at the

Key Reaction Classes:

-

Amination: Reaction with primary/secondary amines yields fluorinated allylic amines, potential bioisosteres for peptide bonds in peptidomimetics.

-

Cross-Coupling: Pd-catalyzed coupling (Suzuki-Miyaura) can replace the Cl atoms with aryl or alkyl groups, preserving the hexafluorobutene core—a valuable scaffold for modifying drug lipophilicity [5].

-

Polymerization: Acts as a cure site monomer in fluoroelastomers, where the allylic chlorine allows for cross-linking.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Toxic if inhaled or swallowed.

-

Flammability: Vapors may form explosive mixtures; liquid is flammable.

Self-Validating Safety System: Do not rely solely on fume hoods. Use a closed-loop handling system where possible.

Figure 3: Mandatory safety workflow for handling halogenated fluoroalkenes.

Critical Protocol:

-

Neutralization: Spills should be treated with dilute NaOH or

to neutralize potential HF/HCl hydrolysis products. -

Incompatibility: Avoid contact with strong bases (exothermic polymerization/decomposition) and alkali metals (explosion hazard).

References

-

PubChem. (n.d.). This compound (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Haszeldine, R. N. (1952).[6] The reactions of fluorocarbon radicals.[7] Part VII. Addition to trifluoro- and chlorotrifluoro-ethylene. Journal of the Chemical Society.[8] (Foundational synthesis route via ICl/Hg coupling).[7]

- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl, Allyl, Allenyl, and Propargyl Fluorinated Organometallics. Tetrahedron, 48(2), 189-275.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 360-88-3 [m.chemicalbook.com]

- 4. This compound | C4Cl2F6 | CID 2736834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butene, 1,4-dichloro-1,1,2,3,4,4-hexafluoro-, (E)-, CasNo.20972-44-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. acs.org [acs.org]

- 7. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

- 8. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]

1,4-Dichlorohexafluoro-2-butene boiling point and density data

The following technical guide provides an in-depth analysis of 1,4-Dichlorohexafluoro-2-butene, synthesizing physicochemical data, synthesis pathways, and safety protocols for research and development applications.

Synonyms: Freon RL316, DCHF, 1,4-Dichloro-1,1,2,3,4,4-hexafluorobut-2-ene CAS Registry Number: 360-88-3 (Generic/Mixture), 20972-44-5 (Stereospecific)

Executive Summary

This compound (

Chemical Identity & Stereochemistry

The compound exists as two geometric isomers (

| Property | Data |

| IUPAC Name | 1,4-Dichloro-1,1,2,3,4,4-hexafluorobut-2-ene |

| Molecular Formula | |

| Molecular Weight | 232.94 g/mol |

| SMILES | FC(F)(Cl)C(F)=C(F)C(F)(F)Cl |

| Key Isomers | (E)-isomer (CAS 20972-44-5); (Z)-isomer |

Physicochemical Property Analysis

Accurate physical property data is essential for the design of distillation and separation processes. The following data aggregates experimental values and high-confidence predictive models.

Boiling Point and Density Data

The boiling point of this compound is significantly influenced by its molecular weight and the absence of hydrogen bonding, despite the polarity of the C-F and C-Cl bonds.

| Property | Value / Range | Confidence Level | Source |

| Boiling Point (BP) | 63 ± 5 °C (at 760 mmHg) | High (Experimental) | [1, 2] |

| Boiling Point (Range) | 64 – 66 °C | High (Commercial CoA) | [3] |

| Density ( | ~1.625 g/cm³ (at 25 °C) | Medium (Predicted) | [3, 4] |

| Melting Point (MP) | -75 °C | High (Experimental) | [1] |

| Appearance | Clear, colorless liquid | High | [1] |

| Odor | Weak, characteristic haloalkene | High | [1] |

Technical Insight: The density of ~1.63 g/cm³ is consistent with the heavy atom count (Cl + F). For comparison, the non-fluorinated analog 1,4-dichloro-2-butene has a density of ~1.19 g/cm³. The substitution of hydrogens with fluorines typically increases density by 30-40% in small alkenes, validating the estimated value in the absence of a specific gravimetric standard.

Synthesis and Reaction Pathways

The primary utility of this compound lies in its role as a precursor to Hexafluoro-1,3-butadiene (

Synthesis via Chlorination (1,4-Addition)

A reversible pathway exists between the diene and the dichloro-butene.

-

Precursor: Hexafluoro-1,3-butadiene.[2]

-

Reagent: Elemental Chlorine (

). -

Mechanism: 1,4-addition is thermodynamically favored under specific thermal conditions, yielding the internal alkene.

Dechlorination to Perfluorobutadiene

In drug development and materials science, DCHF is often the starting material for generating reactive perfluorinated dienes via zinc-mediated elimination.

Protocol (Dechlorination):

-

Setup: 3-neck flask with reflux condenser, dropping funnel, and inert gas (Ar/N2) inlet.

-

Solvent: Anhydrous Diglyme or DMF.

-

Reagents: Activated Zinc dust (excess), this compound.

-

Procedure:

-

Suspend Zn dust in solvent and heat to 60-80 °C.

-

Add DCHF dropwise. The reaction is exothermic.

-

Distill the product (Hexafluoro-1,3-butadiene, BP ~6 °C) immediately into a cold trap (-78 °C).

-

Reaction Pathway Diagram

The following diagram illustrates the interconversion between the diene and the dichloro-intermediate, highlighting the critical "Loop" of halogenation/dehalogenation used in purification cycles.

Caption: Interconversion pathway showing the chlorination of hexafluorobutadiene to the stable liquid intermediate (DCHF) and its regeneration via zinc elimination.

Safety & Toxicology (Freon RL316)

Recent toxicological studies classify this compound (referred to as Freon RL316 in industrial hygiene contexts) as a highly toxic substance. Researchers must strictly adhere to the following safety profile.

Toxicological Hazards

-

Acute Toxicity: High.

-

Target Organs: Kidneys (Nephrotoxic), Liver (Hepatotoxic), Central Nervous System.

-

Route of Entry: Inhalation and Skin Absorption (Penetrates intact skin).[3]

-

Specific Effects: Pulmonary edema, nervous system damage.[3]

Handling Protocols

-

Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox.

-

PPE:

-

Gloves: Silver Shield® or Viton® (Standard Nitrile may be permeable to halogenated solvents).

-

Respiratory: Self-contained breathing apparatus (SCBA) recommended for spill cleanup; organic vapor cartridges for minor handling.

-

Skin: Tychem® suits or equivalent impervious clothing.

-

-

Decontamination: In case of skin contact, wash immediately with poly-ethylene glycol (PEG) 400 (if available) or copious soap and water. Do not use organic solvents (ethanol/acetone) as they may enhance absorption.

Applications in Drug Development

While the compound itself is rarely a final API, it serves as a fluorinated building block .

-

Bioisosteres: Used to introduce the

motif, which mimics the peptide bond ( -

Metabolic Stability: Introduction of fluorine atoms blocks metabolic oxidation sites (e.g., P450 metabolism), extending the half-life of drug candidates.

References

-

Shkaeva, I. E., et al. "Experimental Justification of the Maximum Possible Concentration of Dichlorohexafluorobutene in a Working Area." Biotechnologies in Medicine, vol. 4, no. 14, 2021.[3] Link

-

ChemicalBook. "this compound Product Properties." ChemicalBook Database, 2024. Link

-

LookChem. "this compound CAS 20972-44-5 Data." LookChem, 2024. Link

-

PubChem.[4][5][6] "Compound Summary: this compound." National Library of Medicine, 2024. Link

-

Valliscor. "Hexafluoro-1,3-butadiene (C4F6) Technical Data." Valliscor Products, 2023. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hexafluoro-1,3-butadiene (C4F6) — Valliscor [valliscor.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. This compound | C4Cl2F6 | CID 2736834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 2733252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

Difference between cis and trans 1,4-dichlorohexafluoro-2-butene

The following technical guide details the structural, physicochemical, and reactive distinctions between the cis (Z) and trans (E) isomers of 1,4-dichlorohexafluoro-2-butene.

Compound: 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene

CAS: 360-88-3 (Generic)

Formula:

Executive Summary

This compound serves as a critical intermediate in the synthesis of fluorinated monomers, pharmaceutical building blocks, and hydrofluoroolefin (HFO) refrigerants. The molecule exists as two geometric isomers: cis (Z) and trans (E).

The distinction between these isomers is not merely academic; it dictates thermodynamic stability, volatility, and reactivity . The trans isomer is thermodynamically favored, non-polar, and typically more volatile, while the cis isomer is polar, sterically congested, and possesses a higher boiling point. In drug development, the choice of isomer influences the spatial orientation of the trifluoromethyl-like (

Molecular Architecture & Isomerism

The core difference lies in the spatial arrangement of the bulky chlorodifluoromethyl (

Structural Analysis[1]

-

Trans (E-isomer): The two

groups are on opposite sides of the double bond ( -

Cis (Z-isomer): The

groups are on the same side (

Visualization of Isomeric Relationship

The following diagram illustrates the structural divergence and its impact on physical properties.

Caption: Structural and physicochemical divergence between E (Trans) and Z (Cis) isomers.

Physicochemical Profile

The polarity difference drives the separation of these isomers.[1] The cis isomer's polarity leads to stronger intermolecular dipole-dipole interactions, elevating its boiling point relative to the non-polar trans isomer.[1]

| Property | Trans-1,4-dichlorohexafluoro-2-butene | Cis-1,4-dichlorohexafluoro-2-butene | Mechanistic Driver |

| Configuration | E (Entgegen) | Z (Zusammen) | Geometry |

| Symmetry | Centrosymmetric ( | Axisymmetric ( | Molecular Point Group |

| Dipole Moment | 0 Debye | ~2.5 - 3.0 Debye | Vector cancellation vs. addition |

| Boiling Point | 64 – 66 °C | ~81 °C | Intermolecular forces (Dipole-Dipole) |

| Density | ~1.62 g/cm³ | ~1.64 g/cm³ | Packing efficiency (Polarity induced) |

| Thermodynamics | More Stable ( | Less Stable (High Energy) | Steric repulsion of |

| Solubility | High in non-polar solvents (Hexane) | Higher in polar aprotic solvents (THF) | "Like dissolves like" principle |

Note: Boiling points are derived from comparative analysis of analogous fluorinated butenes and specific search data points [1, 2].

Synthesis & Isolation Protocols

The synthesis typically yields a mixture of isomers, necessitating a separation strategy based on the boiling point differential established above.

Synthesis Route: 1,4-Addition of Chlorine

The primary industrial route involves the chlorination of hexafluoro-1,3-butadiene.

-

Mechanism: Electrophilic addition or Radical addition.

-

Selectivity: 1,4-addition is favored over 1,2-addition (

) under thermodynamic control. -

Isomer Ratio: The trans isomer predominates due to steric relief, but the cis isomer forms as a kinetic product or via photo-equilibrium.

Isolation Protocol (Distillation)

Because the boiling point difference is significant (

Step-by-Step Workflow:

-

Reaction: Chlorinate hexafluoro-1,3-butadiene in a vapor-phase reactor or pressurized vessel.

-

Quench: Cool the mixture to condense liquid products.

-

Flash Distillation: Remove unreacted diene (BP ~6 °C) and 1,2-addition byproducts (BP ~40-50 °C).

-

Fractional Distillation:

-

Fraction 1 (64–67 °C): Collects pure Trans isomer.

-

Intermediate Fraction (68–78 °C): Mixed isomers (recycle).

-

Fraction 2 (80–82 °C): Collects pure Cis isomer.

-

Caption: Synthesis and fractionation workflow for isolating pure isomers.

Reactivity & Mechanistic Implications

The reactivity of this compound is governed by the allylic C-Cl bond and the electron-withdrawing effect of the fluorine atoms.

Nucleophilic Substitution ( vs )

-

General Reactivity: The fluorine atoms at the

-position ( -

Isomer Difference:

-

Cis: The steric crowding of the two

groups makes direct attack even more difficult. However, the high ground-state energy (steric strain) may accelerate ring-closing reactions or eliminations that relieve this strain. -

Trans: More accessible for nucleophilic attack, though still sluggish compared to non-fluorinated analogs.

-

Dechlorination (Reversion)

Both isomers can be dechlorinated with Zinc (Zn) in a polar solvent (e.g., DMF, Ethanol) to regenerate hexafluoro-1,3-butadiene.

-

Kinetics: The cis isomer often reacts faster in elimination reactions (like reductive elimination) if the conformation favors the syn-periplanar or anti-periplanar transition state required by the metal surface mechanism.

Safety & Environmental Toxicology

Researchers must treat this compound with extreme caution. It shares structural features with alkylating agents (mustard gas analogs), although the fluorination modulates its reactivity.

-

Toxicity: Highly toxic by inhalation and ingestion. The C-Cl bonds can hydrolyze (slowly) or alkylate biomolecules.

-

Corrosivity: Potential to release HF and HCl upon hydrolysis or metabolic breakdown, causing severe chemical burns to respiratory tracts and eyes [3].

-

Handling:

-

Use only in a chemical fume hood.

-

Wear butyl rubber gloves (standard nitrile may be permeable to halogenated solvents).

-

Store in a cool, dry place away from strong bases and reducing agents (Zn, Mg).

-

References

-

PubChem. this compound (Compound).[2] National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis of fluorinated butenes from hexachlorobutadiene. Available at: [Link][3]

Sources

Technical Guide: Solubility and Handling of 1,4-Dichlorohexafluoro-2-butene

[1][2]

Executive Summary & Critical Safety Directive

1,4-Dichlorohexafluoro-2-butene (CFC-1316mxx) is a specialized fluorinated building block used primarily in the synthesis of fluoropolymers and complex pharmaceutical intermediates.[1][2] Its solubility profile is governed by its high lipophilicity and electron-deficient alkene core.[1][2]

CRITICAL SAFETY WARNING: Before assessing solubility, researchers must acknowledge the H330 (Fatal if Inhaled) and H314 (Causes Severe Skin Burns) hazard classifications associated with this compound class.[1][2] All solubility testing must be performed in a certified chemical fume hood using a closed-system approach.[1][2]

Quick Solubility Snapshot

| Solvent Class | Solubility Rating | Primary Utility |

| Halogenated (e.g., DCM, Chloroform) | Excellent | Extraction, Chromatography, Stock Solutions |

| Polar Aprotic (e.g., THF, DMF) | Good to Excellent | Nucleophilic Substitution Reactions ( |

| Ketones (e.g., Acetone) | Good | General Solvation, Cleaning |

| Alcohols (e.g., Methanol) | Moderate* | Caution:[1] Potential for Nucleophilic Solvolysis |

| Water | Insoluble | Aqueous Workup (Biphasic Separation) |

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of this compound (1,4-DCHFB), one must understand the competition between its lipophilic fluorocarbon chain and its polarizable C-Cl bonds.[1][2]

The "Fluorous" Effect vs. Chlorine Polarizability

Unlike perfluorinated compounds which often require specialized fluorous solvents (e.g., FC-72), 1,4-DCHFB contains two chlorine atoms and a double bond.[1][2]

-

Dipole Interactions: The C-Cl bonds introduce a dipole moment, making the molecule soluble in standard organic solvents (unlike perfluoroalkanes).[1][2]

-

Lipophilicity: The six fluorine atoms create a dense electron cloud that repels water (hydrophobic) but interacts favorably with other halogenated solvents via dispersion forces.[1][2]

-

Density Factor: With a density of ~1.6 g/mL, 1,4-DCHFB will form the bottom layer in aqueous biphasic extractions, a critical detail for process separation logic.[1][2]

Detailed Solubility Landscape

The following data categorizes solvents based on thermodynamic capability and kinetic stability (reactivity).

Preferred Solvents (Thermodynamically Stable)

These solvents dissolve 1,4-DCHFB efficiently without reacting with the electrophilic alkene core.[1][2]

-

Dichloromethane (DCM) & Chloroform:

-

Tetrahydrofuran (THF) & Diethyl Ether:

Reactive Solvents (Kinetic Instability)

While these solvents dissolve the compound, they may react with it over time or under heat due to the high electrophilicity of the fluorinated alkene.[1][2]

-

Dimethylformamide (DMF) & DMSO:

-

Alcohols (Methanol, Ethanol):

Non-Solvents

Experimental Protocol: Gravimetric Solubility Determination

Standardized for Toxic Volatile Liquids

Objective: Determine the saturation limit of 1,4-DCHFB in a target solvent at 25°C.

Reagents:

Workflow:

-

Preparation (In Fume Hood): Weigh a clean, dry 20 mL scintillation vial with a septum cap (

). -

Saturation: Add 2.0 mL of target solvent. Slowly inject 1,4-DCHFB via syringe through the septum while stirring until a visible immiscible droplet or turbidity persists (indicating saturation).[1][2]

-

Equilibration: Agitate at 25°C for 4 hours.

-

Sampling: Stop agitation. Allow phases to separate (if liquid-liquid saturation) or solids to settle.[1][2]

-

Quantification:

-

Withdraw 0.5 mL of the supernatant/saturated phase using a filter syringe (0.2 µm PTFE).[2]

-

Transfer to a pre-weighed weighing boat (

).[2] -

Evaporate solvent under a gentle stream of Nitrogen (

).[2] Note: 1,4-DCHFB has a high boiling point (~68-98°C depending on isomer), but care must be taken not to evaporate the solute if using vacuum.[1][2] -

Weigh the residue (

).[2]

-

-

Calculation:

Visualization: Solvent Selection & Workflow

Diagram 1: Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the intended application (Synthesis vs. Extraction).[2]

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis, Extraction, or Analysis).

Diagram 2: Reactivity & Solvation Mechanism

Understanding the electrophilic nature of the butene core is vital for avoiding side reactions during solvation.[1][2]

Caption: Mechanistic pathway showing the stability of 1,4-DCHFB in inert solvents versus degradation in nucleophilic solvents.

Application Context: Drug Development

In pharmaceutical research, 1,4-DCHFB is often employed to introduce the trifluorovinyl group or to synthesize fluorinated heterocycles.[1][2]

-

Case Study: Synthesis of Fluorinated Cyclopentenes

-

Rationale: These solvents dissolve both the non-polar 1,4-DCHFB and the ionic nucleophiles (e.g., sulfinates or malonates) required for the cyclization.[1][2]

-

Process Note: The reaction is often run at moderate temperatures (50-70°C).[1][2] The high boiling point of DMF allows for thermal activation without losing solvent, but workup requires aqueous extraction (where 1,4-DCHFB derivatives separate well).[1][2]

References

-

PubChem. (2025).[1][2][6] 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Heasley, V. L., & Lais, B. R. (1968).[1][2] Reactions of cis- and trans-1,4-dichloro-2-butene with sodium amide.[1][2] The Journal of Organic Chemistry, 33(6), 2571–2572.[1][2] (Demonstrates reactivity in polar aprotic conditions). [Link]

-

Cheng, W. C., et al. (2002).[1][2] The sulfone linker in solid-phase synthesis: preparation of 3,5-disubstituted cyclopent-2-enones.[1][2] The Journal of Organic Chemistry, 67(13), 4387-4391.[1][2] [Link]

Sources

- 1. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 2733252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. agilent.com [agilent.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C4Cl2F6 | CID 2736834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Industrial suppliers of 1,4-dichlorohexafluoro-2-butene

The following technical guide is structured as a high-level monograph designed for pharmaceutical researchers and process chemists. It prioritizes the application and sourcing logic required to integrate this fluorinated building block into drug discovery and development pipelines.

Strategic Sourcing and Utilization in Pharmaceutical Synthesis

Executive Summary

1,4-Dichlorohexafluoro-2-butene (CAS: 360-88-3 / 20972-44-5) is a specialized fluorinated olefin serving as a critical linchpin in the synthesis of next-generation fluorochemicals.[1][2][3] While historically dominated by the agrochemical and refrigerant sectors (specifically as a precursor to HFO-1336mzz), its utility in pharmaceutical development is rapidly expanding.[1][2][3] It serves as a high-value "C4-Fluorine" synthon, enabling the introduction of metabolically stable perfluoroalkyl bridges and the generation of reactive intermediates like hexafluoro-2-butyne for "click" chemistry applications.[1][2][3]

This guide provides a validated roadmap for sourcing this volatile intermediate, verifying its quality, and deploying it safely in synthesis.

Chemical Architecture & Specifications

To ensure reproducibility in synthesis, researchers must distinguish between the specific isomers and conformers available in the supply chain.

Molecular Identity[1][4]

-

IUPAC Name: 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene[1][2][3]

-

Structure:

-

Key Functional Groups: Allylic C-Cl bonds (reactive centers), Perfluorinated backbone (lipophilicity enhancer).[1][2][3]

Critical Physical Properties

| Property | Value | Implication for Processing |

| Boiling Point | 64–66 °C | Volatile; requires chilled condensers during reflux.[1][2][3] |

| Density | ~1.625 g/mL | High density facilitates phase separation in aqueous workups.[3] |

| Refractive Index | 1.3510 | Useful for quick purity checks inline.[3] |

| Solubility | Soluble in DCM, THF, MeCN | Compatible with standard organic synthesis solvents.[3] |

Industrial Supply Chain Analysis

The supply chain for this compound is bifurcated into Bulk Manufacturers (tonnage for refrigerants) and Fine Chemical Distributors (gram-to-kilo for pharma).[1][2][3]

Sourcing Hierarchy

Researchers should select suppliers based on the development phase:

-

Discovery Phase (mg - g): Rely on catalog distributors who repackage bulk material with added QC (e.g., NMR validation).[1][2][3]

-

Process Development (kg): Source directly from specialized fluorine manufacturers to ensure batch consistency and avoid "repackaging" degradation.

Key Industrial Suppliers (Representative)

Note: Supplier capabilities fluctuate; verification of current stock is required.

| Supplier Type | Company Name | Region | Primary Focus | Purity Grade |

| Catalog Distributor | SynQuest Laboratories | USA | Research quantities, high QC documentation. | 97%+ |

| Catalog Distributor | Fluorochem | UK | European distribution, diverse pack sizes.[1][2][3] | 95-98% |

| Bulk Manufacturer | Daikin Industries | Japan | Global leader in fluorochemicals; tonnage scale.[1][3] | Industrial (>99%) |

| Bulk Manufacturer | Chemours | USA | Large-scale fluoro-olefin production.[1][2][3] | Industrial |

| Regional Specialist | J&K Scientific | China | Bridge between bulk Chinese synthesis and global R&D. | 95%+ |

Procurement Specification (The "Self-Validating" Standard)

When ordering, do not rely solely on the label "95%". Request the following to validate the material for pharmaceutical use:

-

Isomeric Ratio: Explicitly request the ratio of E (trans) vs. Z (cis) isomers. The Z-isomer is often more reactive in cyclization reactions.[1][3]

-

Acidity Check: Trace HF is a common impurity in fluorinated chlorides.[3] Specify "Acid < 10 ppm" to prevent corrosion of glass-lined reactors.

Strategic Utilization in Synthesis

The value of this compound lies in its ability to act as a divergent intermediate .[1][2][3] It is rarely the final motif; rather, it is the scaffold upon which complex fluorinated architectures are built.

Core Synthetic Pathways[1][2][3][4]

-

Dehydrochlorination to Hexafluoro-2-butyne:

-

Nucleophilic Substitution (Allylic):

Pathway Visualization

The following diagram illustrates the divergent utility of the molecule in drug design.

Figure 1: Divergent synthetic utility of this compound.[1][2][3] The "Red" pathway represents the high-value route for medicinal chemistry (heterocycle formation).[1][2][3]

Experimental Protocols & Safety

Warning: This compound is a halogenated alkene.[3] It is corrosive, lachrymatory, and potentially toxic.[3][6] All manipulations must occur in a fume hood.

Protocol: Synthesis of Hexafluoro-2-butyne Intermediate

A self-validating workflow for generating the alkyne precursor for click chemistry.

Reagents:

-

Potassium Hydroxide (KOH), fused and powdered (2.5 eq)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a dry ice/acetone cold trap (Critical: The product boils at ~ -25°C).

-

Addition: Suspend KOH in dibutyl ether and heat to 100°C.

-

Reaction: Dropwise add this compound. The reaction is exothermic.[3]

-

Collection: The product, hexafluoro-2-butyne, is a gas at room temperature.[1][2][3] It will distill out of the hot reaction mixture and condense in the cold trap.

-

Validation (The Checkpoint):

Handling & Storage[3][4][8][9]

-

Containment: Store in PTFE or glass containers. Do not use standard rubber septa, as fluorinated solvents can cause swelling and leaching.

-

Corrosion Control: For scale-up (>100g), use Hastelloy C-276 or Monel reactors.[1][2][3] Stainless steel 316 is acceptable for short contact times but susceptible to pitting if trace HF is present.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736834, this compound.[1][2][3] Retrieved from [Link]

-

Chambers, R. D., et al. (2000). Fluorine in Organic Chemistry.[3] Blackwell Publishing.[3] (Foundational text on elimination reactions of fluorinated alkenes).

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4Cl2F6 | CID 2736834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 360-88-3 [m.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes & Protocols: Vapor-Phase Fluorination of Chlorocarbons

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions and protocols for the vapor-phase fluorination of chlorocarbons. This process is a cornerstone of industrial organofluorine chemistry, pivotal for the synthesis of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). This document moves beyond a simple recitation of steps to explain the fundamental principles governing catalyst selection, reaction parameter optimization, and safe laboratory execution. It is designed to serve as a practical and theoretical resource for professionals engaged in the synthesis of fluorinated molecules.

Theoretical Framework: The Halogen Exchange (HALEX) Reaction

The vapor-phase fluorination of chlorocarbons is fundamentally a series of catalyzed halogen exchange (HALEX) reactions. In this process, a chlorine atom on the organic substrate is substituted by a fluorine atom from a fluorinating agent, most commonly anhydrous hydrogen fluoride (aHF).

The overall reaction can be generalized as:

R-Cl + HF ⇌ R-F + HCl

This equilibrium is typically driven forward by the continuous removal of the HCl byproduct. The reaction is sequential, meaning a polychlorinated starting material like carbon tetrachloride (CCl₄) is fluorinated in steps.[1]

-

CCl₄ + HF → CCl₃F + HCl

-

CCl₃F + HF → CCl₂F₂ + HCl

-

CCl₂F₂ + HF → CClF₃ + HCl

-

CClF₃ + HF → CF₄ + HCl

The process is highly exothermic, and precise temperature control is critical to prevent unwanted side reactions such as cracking (C-C bond cleavage) and disproportionation.[2] The interaction between the catalyst surface and the chlorofluorocarbon is considered the primary driver for these exchange reactions.[2]

Reaction Mechanism Overview

While the precise mechanism can vary with the catalyst, the vapor-phase fluorination over a metal-based catalyst is generally understood to follow a Langmuir-Hinshelwood model.[3] This involves the following key stages:

-

Adsorption : Both the chlorocarbon (R-Cl) and hydrogen fluoride (HF) adsorb onto active sites on the catalyst surface.

-

Surface Reaction : An adsorbed R-Cl molecule reacts with an adsorbed fluorine species on the catalyst surface, forming a new C-F bond and a surface-bound chlorine species.

-

Desorption : The fluorinated product (R-F) and hydrogen chloride (HCl) desorb from the surface, regenerating the active site for the next catalytic cycle.

The active catalytic surface is not a simple metal oxide but rather a dynamic oxyfluoride species, which is formed and maintained during the reaction.[4][5]

The Catalyst System: Core of the Process

The choice and preparation of the catalyst are paramount for achieving high conversion and selectivity. While various metal fluorides can catalyze this reaction, chromium-based catalysts are the most common and effective.[6]

Primary Catalyst: Amorphous Chromium Oxide (Cr₂O₃)

Amorphous chromium oxide is the most widely used catalyst precursor for this application. Its high surface area and amorphous nature allow for effective activation and formation of the necessary catalytic species. It is typically prepared via precipitation from a chromium salt solution (e.g., chromium nitrate) with a base like ammonium hydroxide, followed by drying and calcination.[7][8]

Catalyst Activation (Pre-fluorination)

Freshly prepared chromium oxide is not catalytically active for fluorination. It must undergo an activation step, known as pre-fluorination, where it is treated with a stream of anhydrous HF at elevated temperatures.[7] This critical process transforms the surface of the chromium oxide into an active chromium oxyfluoride (CrOₓFᵧ) layer.[5][9] This oxyfluoride species is the true catalytic center responsible for the halogen exchange.

A typical multi-stage pre-fluorination protocol involves:[7]

-

Initial HF Introduction : The catalyst is heated to ~150°C under a flow of nitrogen and a low concentration of aHF.

-

Temperature and HF Ramp-up : The temperature and the concentration of aHF are gradually increased (e.g., to 250°C).

-

Final Activation : The catalyst is treated with pure aHF at a higher temperature (e.g., 300°C) for several hours to ensure complete surface activation.

Promoters: Enhancing Activity and Stability

The addition of promoters can significantly enhance the performance of chromium-based catalysts. Zinc is a commonly used promoter, which can improve the dispersion of chromium and facilitate its fluorination to form more active centers.[4][10] Other metals like nickel, cobalt, and magnesium have also been investigated.[11]

Catalyst Regeneration

Over time, the catalyst can deactivate due to coking (carbon deposition) or changes in its surface structure. Activity can often be restored by periodic regeneration, which typically involves heating the catalyst in a stream of air or an air/nitrogen mixture at temperatures between 300°C and 500°C to burn off carbonaceous deposits.[10] A subsequent re-fluorination step may be necessary to restore the active oxyfluoride surface.

Critical Reaction Parameters

The success of a vapor-phase fluorination reaction hinges on the careful control of several key parameters. These variables influence not only the conversion of the starting material but also the selectivity towards the desired fluorinated product.

| Parameter | Typical Range | Impact on Reaction |

| Temperature | 200°C - 450°C | Higher temperatures increase reaction rates but can lead to over-fluorination, cracking, and catalyst deactivation. Lower temperatures favor partial fluorination.[6][12] |

| Pressure | 1 - 15 atm (Atmospheric to Superatmospheric) | Generally conducted at or slightly above atmospheric pressure. Higher pressures can increase throughput but may require more robust equipment. |

| HF:Chlorocarbon Molar Ratio | 2:1 to 15:1 | A stoichiometric excess of HF is required to drive the reaction equilibrium forward. Higher ratios favor more highly fluorinated products.[12][13] |

| Contact Time (W/F) | 0.5 - 20 s | Defined as the ratio of catalyst weight to the molar flow rate of reactants. Shorter contact times favor less-fluorinated products, while longer times allow for sequential fluorination to proceed further.[8][12] |

Experimental Protocol: Laboratory-Scale Fluorination of Carbon Tetrachloride

This protocol outlines a procedure for the continuous vapor-phase fluorination of carbon tetrachloride (CCl₄) to produce trichlorofluoromethane (CCl₃F, CFC-11) and dichlorodifluoromethane (CCl₂F₂, CFC-12) on a laboratory scale.

Equipment and Materials

-

Reactor : Fixed-bed tubular reactor made of a corrosion-resistant material (e.g., Monel, Inconel, or Nickel).

-

Catalyst : Amorphous chromium oxide (Cr₂O₃), pelletized (e.g., 3mm diameter).[8]

-

Gas Feed System : Mass flow controllers for anhydrous hydrogen fluoride (aHF), nitrogen (N₂), and a vaporizer for the chlorocarbon.

-

Heating : Tube furnace with a programmable temperature controller.

-

Condensation System : A series of cold traps (e.g., dry ice/acetone) to collect products and unreacted starting materials.

-

Scrubber : A packed column containing an alkaline solution (e.g., aqueous potassium hydroxide or sodium carbonate) to neutralize acidic effluent gases (HCl, unreacted HF).

-

Analytical Equipment : Gas Chromatograph (GC) with a suitable column (e.g., PLOT) and a detector (FID or TCD), preferably with Mass Spectrometry (GC-MS) for product identification.

Workflow Diagram

Caption: Experimental workflow for vapor-phase fluorination.

Step-by-Step Procedure

-

Catalyst Loading and System Preparation :

-

Load the reactor with a known quantity of Cr₂O₃ catalyst pellets, securing the catalyst bed with quartz wool.

-

Assemble the reactor system, ensuring all connections are leak-tight.

-

Purge the entire system with dry nitrogen (N₂) for at least 1 hour.

-

Heat the reactor to 200-250°C under N₂ flow for 2-4 hours to dry the catalyst and reactor internals.

-

-

Catalyst Activation (Pre-fluorination) :

-

Following the drying step, adjust the reactor temperature to 150°C.

-

Initiate a flow of N₂ (e.g., 20 mL/min) and introduce aHF (e.g., 10 mL/min).[7]

-

Gradually increase the temperature to 250°C and adjust flow rates to increase the aHF concentration (e.g., 10 mL/min N₂, 20 mL/min aHF) over 10 hours.[7]

-

Stop the nitrogen flow and increase the reactor temperature to 300°C, maintaining a pure aHF flow (e.g., 30 mL/min) for an additional 10 hours to complete activation.[7]

-

-

Fluorination Reaction :

-

After activation, adjust the reactor to the desired reaction temperature (e.g., 280°C).

-

Set the aHF flow rate to achieve the desired molar ratio (e.g., HF:CCl₄ = 4:1).

-

Vaporize the liquid CCl₄ in a preheater and introduce it into the reactor along with the aHF stream.

-

Allow the reaction to stabilize for at least 30-60 minutes before collecting data.

-

-

Product Collection and Analysis :

-

Pass the reactor effluent through a series of cold traps (e.g., -78°C) to condense the organic products, unreacted CCl₄, and excess HF.

-

The non-condensable gases (primarily HCl) are passed through the alkaline scrubber for neutralization.

-

Periodically, collect the liquid sample from the cold traps.

-

Carefully neutralize any dissolved HF in the sample with a solid base (e.g., NaF or NaHCO₃) and dry the organic layer (e.g., with MgSO₄).

-

Analyze the organic sample by GC or GC-MS to determine the conversion of CCl₄ and the selectivity to CCl₃F, CCl₂F₂, and other byproducts.[14]

-

Safety Protocols: Handling Anhydrous Hydrogen Fluoride (aHF)

Anhydrous HF is an extremely corrosive and toxic gas. All work must be conducted with rigorous safety precautions.

-

Engineering Controls : All operations involving aHF MUST be performed in a well-ventilated, dedicated fume hood.[7][15] A compatible safety shower and eyewash station must be immediately accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Emergency Preparedness :

-

Never work alone when handling aHF.[7]

-

Keep an ample supply of calcium gluconate gel readily available at the workstation. This is the primary first aid treatment for HF skin exposure.[5][15]

-

Ensure all personnel are trained on the specific hazards of HF and the emergency response procedures before beginning work.[7]

-

-

Material Compatibility : Use equipment made of compatible materials such as Monel, Inconel, stainless steel (316), or fluoropolymers (PTFE, PFA). Avoid glass, concrete, and silica-containing materials, as HF reacts with them to produce toxic silicon tetrafluoride gas.[5][7]

Caption: Key safety workflow for handling anhydrous HF.

References

- Hydrogen Fluoride Protocol - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from University of Toronto Environmental Health & Safety website.

- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).

- Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. (n.d.).

- US20070027348A1 - Fluorination catalysts, method for their preparation, and method for producing fluorinated compounds using the catalysts. (2007).

- Chromium oxide fluorination catalyst and process for fluorinating halogenated hydrocarbon - P

- Fluorination catalyst and process - P

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety, University of Wisconsin-Madison.

- Fluorination in gaseous phase of carbon tetrachloride on aluminium fluoride catalyst: Kinetics and chemical mechanism. (n.d.).

- Chromium-based fluorination catalyst, process for producing the catalyst, and fluorination process using the catalyst. (n.d.).

- Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. (n.d.).

- Kinetics of the fluorination/chlorination of 1-chloro-1,2,2,2-tetrafluoroethane. (1993). OSTI.GOV.

- Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts. (n.d.).

- Metal–Organic Framework-Derived Strategy for Improving Catalytic Performance of a Chromia-Based Catalyst in the Chlorine/Fluorine Exchange Reactions for Unsatur

- US2443630A - Fluorination of carbon tetrachloride. (1948).

- CN113348033B - Method for activating chromium oxide catalysts. (n.d.).

- By Disproportionation Reactions. (n.d.). Science of Synthesis.

- Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane. (2025). Benchchem.

- Direct fluorin

- FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. (2021). RSC Publishing.

- FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z). (n.d.). Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2533132A - Vapor phase fluorination - Google Patents [patents.google.com]

- 3. Kinetics of the fluorination/chlorination of 1-chloro-1,2,2,2-tetrafluoroethane (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromium oxide fluorination catalyst and process for fluorinating halogenated hydrocarbon - Patent 0514932 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorination catalyst and process - Patent 1350564 [data.epo.org]

- 11. US20070027348A1 - Fluorination catalysts, method for their preparation, and method for producing fluorinated compounds using the catalysts - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US2443630A - Fluorination of carbon tetrachloride - Google Patents [patents.google.com]

- 14. mepi.fr [mepi.fr]

- 15. CN113348033B - Method for activating chromium oxide catalysts - Google Patents [patents.google.com]

Application Note: Utilizing 1,4-Dichlorohexafluoro-2-butene in the Synthesis of Fluorinated Heterocycles

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development, primarily used to enhance metabolic stability, lipophilicity, and target binding affinity[1]. 1,4-Dichlorohexafluoro-2-butene (DCHFB) (CAS: 20972-44-5) serves as a highly versatile, electron-deficient C4-fluorinated building block[2]. This application note provides an authoritative guide on leveraging DCHFB as a bis-electrophile to synthesize 6- and 7-membered hexafluorinated heterocycles through tandem nucleophilic substitution pathways.

Chemical Rationale & Mechanistic Insights

DCHFB (

Instead, reactions with nucleophiles proceed almost exclusively via an

Logical pathways for synthesizing fluorinated heterocycles using DCHFB.

Reaction Scope and Quantitative Data

The choice of base and solvent is dictated by the hardness/softness of the dinucleophile. Polar aprotic solvents (DMF, MeCN) are universally preferred as they leave the nucleophile unsolvated, accelerating the initial

| Dinucleophile | Base / Solvent | Temp / Time | Product Scaffold | Typical Yield |

| o-Phenylenediamine | 80°C / 6h | Hexafluorinated Quinoxaline | 75–85% | |

| 1,2-Ethanedithiol | 60°C / 4h | Hexafluorinated 1,4-Dithiin | 80–90% | |

| Catechol | 90°C / 8h | Hexafluorinated Benzodioxin | 65–75% | |

| Ethylene Glycol | NaH / THF | 65°C / 12h | Hexafluorinated 1,4-Dioxane | 50–60% |

Experimental Protocols

Protocol A: Synthesis of a Hexafluorinated Quinoxaline Scaffold

Objective: Construct a fluorinated quinoxaline derivative for high-throughput pharmaceutical screening.

Causality & Reagent Selection:

Cesium carbonate (

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry

. Add o-phenylenediamine (1.1 mmol) and anhydrous -

Solvent Addition: Inject 10 mL of anhydrous DMF. Cool the stirring suspension to 0°C using an ice-water bath. Causality: Cooling is critical. DCHFB is highly reactive; initiating the reaction at 0°C prevents uncontrolled exothermic spikes that lead to intermolecular oligomerization.

-

Electrophile Addition: Dissolve DCHFB (1.0 mmol) in 2 mL of DMF. Add this solution dropwise over 15 minutes to the cooled flask. Causality: Dropwise addition maintains a low steady-state concentration of the bis-electrophile, kinetically favoring the intramolecular ring-closing step over intermolecular chain extension.

-

Cyclization: Remove the ice bath. Attach a reflux condenser and heat the mixture to 80°C for 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2).

-

Workup: Cool to room temperature and quench by pouring into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers thoroughly with brine ( -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Synthesis of a Hexafluorinated 1,4-Dithiin

Objective: Synthesize a sulfur-containing fluorinated heterocycle for materials science applications.

Step-by-Step Methodology:

-

Preparation: In a

-flushed flask, dissolve 1,2-ethanedithiol (1.05 mmol) in 10 mL anhydrous Acetonitrile (MeCN). -

Base Addition: Add finely powdered

(2.2 mmol). Stir at room temperature for 15 minutes to pre-form the thiolate. -

Electrophile Addition: Cool to 0°C. Add DCHFB (1.0 mmol) dropwise over 10 minutes.

-

Cyclization: Heat the mixture to 60°C for 4 hours. The softer sulfur nucleophile requires less thermal energy to complete the tandem

cyclization compared to nitrogen. -

Workup & Purification: Filter the mixture through a Celite pad to remove potassium salts. Concentrate the filtrate and purify via vacuum distillation or chromatography.

Step-by-step experimental workflow for DCHFB-mediated heterocyclic cyclization.

Validation & Analytical Self-Correction

To ensure the protocol operates as a self-validating system, researchers must employ rigorous analytical checks to confirm cyclization rather than polymerization or mono-substitution.

-

NMR Spectroscopy (Primary Validator):

The starting material DCHFB exhibits distinct

-

GC-MS Isotope Pattern Analysis: DCHFB contains two chlorine atoms, presenting a classic M, M+2, M+4 isotope pattern (9:6:1 ratio) in mass spectrometry. The complete disappearance of this chlorine isotope cluster, coupled with the appearance of the exact molecular ion mass of the cyclized product, definitively validates the success of the dual-elimination cascade.

References[2] Title: this compound - LookChem

Sources

Application Note: Zinc-Mediated Dechlorination of 1,4-Dichlorohexafluoro-2-butene to Hexafluoro-1,3-butadiene

Introduction & Context

Hexafluoro-1,3-butadiene (C₄F₆) has emerged as a critical specialty gas in the semiconductor industry. It is utilized extensively as a next-generation dielectric etching agent due to its near-zero Global Warming Potential (GWP) and exceptionally high selectivity for SiO₂ over photoresists and silicon nitride .

Synthesizing high-purity C₄F₆ requires scalable, highly selective methodologies. The reductive dechlorination of 1,4-dichlorohexafluoro-2-butene using elemental zinc represents one of the most efficient, atom-economical routes available . This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol for executing this transformation safely and effectively.

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that this reaction is not merely a combination of reagents, but a delicately balanced vinylogous 1,2-elimination (often termed a 1,4-reductive elimination).

-

Single Electron Transfer (SET) & Insertion: The reaction initiates exclusively at the surface of the zinc metal. Zinc acts as an SET reducing agent, chemoselectively inserting into the highly activated allylic C–Cl bond rather than the stronger C–F bonds, forming a transient allylic organozinc species.

-

Thermodynamic Driving Force: The intermediate rapidly undergoes a 1,4-elimination. The extrusion of stable zinc chloride (ZnCl₂) and the concomitant shift of the pi-electrons yield the highly conjugated, thermodynamically stable perfluorinated diene.

-

Solvent Causality: The choice of solvent dictates the reaction's success. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly required . DMF strongly coordinates to the generated Zn²⁺ ions, preventing the precipitation of ZnCl₂ onto the zinc surface. Without this solvation, the zinc surface rapidly passivates, stalling the reaction.

Reaction Visualization

Mechanistic workflow for Zn-mediated 1,4-dechlorination to produce C4F6.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates physical milestones to validate the reaction's progress in real-time, ensuring both safety and optimal yield.

Phase 1: Zinc Surface Activation

Causality: Commercially available zinc dust is coated with a passivating layer of zinc oxide (ZnO). Failure to remove this layer results in unpredictable induction periods. If unreacted fluorinated substrate accumulates during this induction period, the sudden onset of the reaction will lead to a catastrophic thermal runaway.

-

Suspend 2.5 equivalents of Zn dust in a 2% HCl aqueous solution and stir vigorously for exactly 2 minutes.

-

Filter rapidly through a sintered glass funnel. Wash sequentially with deionized water (until the filtrate reaches neutral pH), absolute ethanol, and anhydrous diethyl ether.

-

Dry the activated zinc under high vacuum at 60 °C for 4 hours prior to use.

Phase 2: System Setup

Causality: C₄F₆ has a boiling point of 5.6 °C. The system must continuously distill the product out of the reaction matrix to drive the equilibrium forward (Le Chatelier's principle) while retaining the solvent (DMF, b.p. 153 °C) and substrate (b.p. ~68 °C).

-

Equip a 3-neck round-bottom flask with a mechanical stirrer . Critical: Do not use magnetic stirring. The high density of Zn dust (7.14 g/cm³) will stall a magnetic bar, causing localized unreacted zones that can suddenly ignite.

-

Attach a pressure-equalizing dropping funnel and a reflux condenser. Circulate coolant through the condenser at 15–20 °C.

-

Connect the outlet of the condenser to a series of two cryogenic traps immersed in a dry ice/acetone bath (-78 °C).

Phase 3: Execution and Product Isolation

-

Load the activated Zn dust (2.5 eq) and anhydrous DMF (3 volumes relative to substrate) into the flask under a strict nitrogen atmosphere.

-

Heat the suspension to 60 °C using a thermostated oil bath.

-

Add 5% of the total volume of this compound via the dropping funnel to initiate the reaction.

-

Self-Validation Checkpoint: Wait for the internal temperature to spike by 2–5 °C and observe immediate bubbling in the cryogenic traps. This physically confirms SET initiation. Do not proceed with further addition until this is observed.

-

Once initiated, add the remaining substrate dropwise over 2 hours. Adjust the addition rate to maintain a steady, controllable evolution of C₄F₆ gas.

-

After complete addition, raise the bath temperature to 75 °C for 1 hour to drive any dissolved product into the cold traps.

-

The collected C₄F₆ in the cold traps is a colorless liquid. Purify via trap-to-trap cryogenic distillation to achieve >99.5% purity.

Quantitative Data & Optimization

The following table summarizes the causal relationship between solvent selection, zinc solvation, and overall process efficiency.

| Solvent | Temp (°C) | Zn (eq) | Yield (%) | Purity (%) | Mechanistic Observation |

| DMF | 60–75 | 2.5 | 92 | >99.5 | Optimal Zn²⁺ solvation; smooth SET initiation and high chemoselectivity. |

| NMP | 80–90 | 2.5 | 88 | 99.0 | Higher boiling point prevents solvent carryover; slightly lower yield due to viscosity. |

| Ethanol | 75–80 | 3.0 | 85 | 98.0 | Protic environment leads to minor hydrodehalogenation byproducts. |

| THF | 65 | 3.0 | 45 | 95.0 | Insufficient polarity for ZnCl₂ solvation; rapid zinc passivation and stalling. |

References

-

Title: The Research Progress of Hexafluorobutadiene Synthesis Source: International Journal of Organic Chemistry URL: [Link]

-

Title: Preparative-scale one-pot syntheses of hexafluoro-1,3-butadiene Source: Journal of Fluorine Chemistry URL: [Link]

-

Title: METHOD FOR PRODUCING HEXAFLUORO-1,3-BUTADIENE (WO2023058331) Source: WIPO Patentscope URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Hexachlorobutadiene Fluorination

Welcome to the Technical Support Center for the fluorination of hexachlorobutadiene (HCBD). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds from HCBD. As a process fraught with challenges ranging from catalyst deactivation to complex side reactions, optimizing yield requires a deep understanding of the underlying chemistry and meticulous control over reaction parameters.

This document moves beyond simple protocols to provide a comprehensive resource grounded in established chemical principles. We will explore the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed methodologies to ensure the integrity and reproducibility of your results.

PART 1: CRITICAL SAFETY WARNING

Before commencing any experimental work, it is imperative to understand the significant hazards associated with the reagents involved.

-

Hexachlorobutadiene (HCBD): HCBD is a colorless liquid with a turpentine-like odor.[1] It is a suspected human carcinogen and a known nephrotoxicant (damages the kidneys).[2] Exposure can occur via inhalation, ingestion, or skin contact and can cause irritation to the skin, eyes, and respiratory tract.[3][4] Long-term exposure has been linked to kidney and liver damage in animal studies.[5]

-

Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic gas or liquid. It can cause severe, deep-tissue burns that may not be immediately painful. Inhalation can lead to severe respiratory damage. All work with HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An emergency response plan, including access to calcium gluconate gel or solution, is mandatory.

-

Other Reagents: Other chemicals, such as antimony halides, are also highly corrosive and toxic.[6] Always consult the Safety Data Sheet (SDS) for every chemical used in the process.

Mandatory Safety Protocols:

-

Conduct all experiments in a certified, high-performance fume hood.

-

Wear comprehensive PPE: neoprene or other HF-resistant gloves, chemical splash goggles, a face shield, and a chemically resistant apron or lab coat.[3][4]

-

Ensure an eyewash station and safety shower are immediately accessible.[4]

-

Have calcium gluconate gel readily available for immediate first aid in case of HF skin contact.

-

Work with a "buddy system"; never conduct this reaction alone.

-

All waste must be handled and disposed of as hazardous waste according to institutional and local regulations.[4]

PART 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the fluorination of hexachlorobutadiene.

Q1: What is the primary objective of hexachlorobutadiene fluorination?

A1: The primary objective is to strategically replace chlorine atoms in the HCBD molecule (C₄Cl₆) with fluorine atoms. This process, known as halogen exchange (Halex), is a key route for synthesizing valuable chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). A significant industrial application is the synthesis of 1,2-dichlorotetrafluorocyclobutene (DTB), a precursor for various fluoropolymers and specialty chemicals.[7] Historically, HCBD was also an intermediate in the production of other CFCs and lubricants.[1][8]

Q2: What are the common fluorinating agents used for this reaction?

A2: Anhydrous hydrogen fluoride (HF) is the most common and industrially viable fluorinating agent for this process, particularly in catalytic gas-phase reactions.[7] Other reagents like antimony pentahalides can be used, often in conjunction with HF in liquid-phase processes.[6] The choice of agent depends on the desired product, reaction phase (gas vs. liquid), and required reaction conditions.

Q3: What is the fundamental mechanism of the reaction?

A3: The reaction is a series of nucleophilic substitution reactions where fluoride ions from the fluorinating agent replace chloride ions on the butadiene backbone. In catalytic gas-phase fluorination using metal-based catalysts (e.g., chromium oxides), the catalyst surface facilitates the Cl/F exchange.[9] The process can involve addition-elimination sequences and, in some cases, cyclization to form butene rings, as seen in the synthesis of DTB.[7]

Q4: What are the main challenges in optimizing the yield of this reaction?

A4: The primary challenges include:

-

Selectivity: Controlling the degree of fluorination is difficult. The reaction can yield a mixture of partially and fully fluorinated products, as well as isomers.

-

Catalyst Deactivation: In gas-phase reactions, catalysts can deactivate over time due to coking (carbon deposition) or poisoning.[9]

-

Side Reactions: Besides incomplete fluorination, other reactions like polymerization, fragmentation (cleavage of the C-C bond), and over-chlorination (if Cl₂ is present) can occur, reducing the yield of the desired product.[10]

-

Harsh Conditions: The reaction often requires high temperatures and corrosive reagents, placing significant demands on reactor materials and safety protocols.

PART 3: Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving common issues encountered during the fluorination of HCBD.

Issue 1: Low or No Conversion of Hexachlorobutadiene

Possible Cause 1: Inactive or Deactivated Catalyst

-

The "Why": In gas-phase fluorination, the catalyst (e.g., chromium-based) provides the active sites for the Cl/F exchange. These sites can be poisoned by impurities (like sulfur or water) or become blocked by carbon deposits (coking) over time, especially at high temperatures. The initial activation or "pre-fluorination" step is critical to forming the active chromium oxyfluoride species (CrOₓFᵧ).[9] An incomplete activation will result in poor initial activity.

-

Recommended Solutions:

-

Verify Catalyst Activation: Ensure the pre-fluorination protocol was followed correctly. This typically involves treating the fresh catalyst with a stream of nitrogen followed by a diluted stream of HF at elevated temperatures to convert the metal oxide to the active oxyfluoride.

-

Catalyst Regeneration: If the catalyst has been used previously, attempt regeneration. This can sometimes be achieved by carefully controlled oxidation (burning off the coke with a dilute air/N₂ stream) followed by re-fluorination.

-

Check for Poisons: Analyze the HCBD and HF feedstocks for impurities. Water is a common poison that can hydrolyze the active sites. Ensure anhydrous conditions are strictly maintained.[11]

-

Possible Cause 2: Incorrect Reaction Temperature

-

The "Why": The halogen exchange reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be negligible. Conversely, a temperature that is excessively high can promote side reactions and rapid catalyst coking.

-

Recommended Solutions:

-

Temperature Optimization: Calibrate your thermocouples and temperature controllers. Review literature for the optimal temperature range for your specific catalyst system. For Cr-Ni-Zn catalysts in DTB synthesis, temperatures around 390 °C have been shown to be effective.[7]

-

Establish a Temperature Profile: Systematically increase the reaction temperature in increments (e.g., 10-15 °C) and analyze the product stream at each step to find the optimal point where conversion is maximized before side products become significant.

-

Possible Cause 3: Inadequate Reagent Flow or Ratio

-

The "Why": The molar ratio of HF to HCBD is a critical parameter. A stoichiometric excess of HF is required to drive the reaction equilibrium towards the fluorinated products. Insufficient HF will lead to incomplete conversion. The contact time of the reagents with the catalyst bed also dictates the extent of the reaction.

-

Recommended Solutions:

-

Verify Molar Ratio: Check the calibration of your mass flow controllers or pumps. Ratios of HF:HCBD can range from 7:1 to 50:1 depending on the process.[6][7] Ensure the ratio used is appropriate for your target product and catalyst.

-

Adjust Contact Time: Contact time is the inverse of space velocity. A longer contact time (slower flow rate for a given catalyst volume) can increase conversion but may also lead to more side products. Optimize this by adjusting the reactant flow rates.

-

dot

Caption: A decision tree for troubleshooting low HCBD conversion.

Issue 2: Poor Selectivity (Mixture of Undesired Products)

Possible Cause 1: Non-Optimal Reaction Conditions

-

The "Why": Temperature, pressure, and contact time have a profound impact on selectivity. For instance, in the synthesis of DTB, lower temperatures might favor partially fluorinated acyclic intermediates, while optimal temperatures promote the desired cyclization. Excessively high temperatures can lead to fragmentation or the formation of more highly fluorinated species.[7][10]

-

Recommended Solutions:

-

Systematic Parameter Sweep: Perform a Design of Experiments (DoE) to map the effect of temperature and contact time on the product distribution. This allows for the identification of an operating window that maximizes the selectivity for the desired product.

-

Pressure Control: In gas-phase reactions, pressure can influence residence time and surface coverage on the catalyst. While many lab-scale setups run at atmospheric pressure, adjusting the system pressure can be a tool for optimization.

-

Possible Cause 2: Incorrect Catalyst Choice or Composition

-

The "Why": The catalyst composition directly influences its activity and selectivity. Promoters are added to the primary catalyst (e.g., Cr₂O₃) to enhance performance. For example, in one study, a Cr/Ni/Zn catalyst showed the best overall activity for DTB synthesis, while a Cr/Co/Zn catalyst exhibited the best selectivity at a slightly lower temperature.[9] The promoter modifies the electronic properties and acid site distribution on the catalyst surface.

-

Recommended Solutions:

-

Screen Different Catalysts: If feasible, test catalysts with different promoter compositions (e.g., Ni, Co, Al, In) to find the one that offers the best selectivity for your target molecule.[7]

-

Modify Catalyst Support: The support material (e.g., ZnO, AlF₃) can also play a crucial role in catalyst dispersion and stability, thereby affecting selectivity.

-

Data Presentation: Catalyst Performance in DTB Synthesis

The following table summarizes data adapted from literature on the gas-phase fluorination of HCBD to 1,2-dichlorotetrafluorocyclobutene (DTB), illustrating the impact of catalyst promoters on yield and selectivity.

| Catalyst Promoter | Reaction Temp. (°C) | HF:HCBD Molar Ratio | Contact Time (s) | DTB Yield (%) | Reference |

| Ni-Zn | 390 | 7:1 | 12 | ~90% (multi-cycle) | [7] |

| Co-Zn | 350 | Not Specified | Not Specified | ~42.5% (selectivity) | [9] |

| Cu-Zn | 390 | 7:1 | 12 | Lower than Ni-Zn | [7] |

| Al-Zn | 390 | 7:1 | 12 | Lower than Ni-Zn | [7] |

Note: Yields can be defined differently (e.g., single-pass vs. multi-cycle). The data shows trends and highlights the importance of catalyst choice.

dot

Sources

- 1. Hexachlorobutadiene | C4Cl6 | CID 6901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICSC 0896 - HEXACHLOROBUTADIENE [inchem.org]

- 4. nj.gov [nj.gov]

- 5. dhss.delaware.gov [dhss.delaware.gov]

- 6. US5210340A - Preparation of polyfluorobutenes - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eurochlor.org [eurochlor.org]

- 9. researchgate.net [researchgate.net]

- 10. Hexachlorobutadiene - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Technical Support Center: 1,4-Dichlorohexafluoro-2-butene (1,4-DCHFB)

Lifecycle Management & Stability Guide[1]

Case ID: T-DCHFB-N2-STABILITY Status: Active Classification: Fluorinated Intermediates / Air-Sensitive Handling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing the technical support repository for 1,4-Dichlorohexafluoro-2-butene (CAS: 360-88-3) .[1] This guide addresses the critical stability parameters of storing this allylic halide under nitrogen.

The Golden Rule: unlike standard hydrocarbons, the primary threat to 1,4-DCHFB is not oxidative degradation (reaction with

Module 1: Chemical Integrity & Degradation Mechanisms

Q1: Why is nitrogen storage mandatory if the molecule is fluorinated and oxidation-resistant?

While the high fluorine content protects the alkene double bond from typical oxidative attacks (e.g., epoxidation by air), the allylic carbon-chlorine bonds are susceptible to nucleophilic attack by water.

The "Death Spiral" Mechanism:

-

Moisture Intrusion: Trace water enters the vessel.

-

Hydrolysis: Water attacks the allylic carbon (

), displacing chloride. -

Elimination: The resulting intermediate is unstable and eliminates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) to form acyl fluorides or carboxylic acids.

-

Autocatalysis: The generated HF is not only toxic but etches borosilicate glass. This etching releases water and Lewis acid sites (boron/silicon fluorides) from the glass, which catalyzes further decomposition of the bulk material.

Visualization: The Hydrolytic Degradation Pathway

The following diagram illustrates why a single moisture breach leads to exponential degradation.

Figure 1: The autocatalytic degradation cycle of 1,4-DCHFB in glass vessels upon moisture exposure.

Module 2: Storage Hardware & Protocols

Q2: Can I store this in standard glass vials under Nitrogen?

Conditional Yes.

-

Short-term (<1 month): Borosilicate glass with a PTFE-lined septum is acceptable if the material is dry.

-

Long-term (>1 month): We strongly recommend fluoropolymer (PFA/FEP) or passivated metal (Monel/Hastelloy) containers.

-

Reasoning: If any HF forms in glass, the vessel structural integrity is compromised. Metal or plastic prevents the "glass etching" feedback loop described in Figure 1.

-

Q3: What are the critical physical properties for storage?

Users often confuse this compound with its non-fluorinated analog (1,4-dichloro-2-butene), leading to dangerous handling errors.

| Property | This compound (Target) | 1,4-Dichloro-2-butene (Common Analog) | Implication |

| Boiling Point | ~64-66 °C | ~152 °C | High Volatility: DCHFB builds pressure easily. Keep cold. |

| Density | ~1.62 g/mL | ~1.19 g/mL | Heavy liquid; pipetting requires positive displacement. |

| Reactivity | HF Generator | HCl Generator | Glass Etching: Unique risk to the fluorinated compound. |

| Storage Temp | 2–8 °C (Refrigerated) | 2–8 °C | Essential to minimize vapor pressure and hydrolysis rate. |

Protocol: Nitrogen-Blanketed Aliquoting

Objective: Remove a sample without introducing moisture.

-

Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool in a desiccator.

-

Pressure Check: Ensure the source container is under positive

pressure (balloon or Schlenk line). -

Septum Technique:

-

Wipe the septum with a dry Kimwipe.

-

Insert a purge needle (

out) into the septum before inserting the syringe needle. -

Use a gas-tight syringe with a PTFE-tipped plunger.

-

-

Transfer: Draw liquid slowly. The high density (1.62 g/mL) may cause dripping; keep the needle tip inside the receiving vessel before expelling.

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap/septum junction for long-term storage.

Module 3: Troubleshooting & Emergency Response

Q4: The liquid has turned yellow. Is it still usable?

Status: Compromised.

-

Diagnosis: Yellowing indicates the formation of conjugated oligomers or free iodine (if synthesized via ICl), usually catalyzed by acidity (HF/HCl).

-

Action:

-

Mild Yellow: Distillation may recover usable material. (Distill at reduced pressure to keep temperature <40°C).

-

Dark Orange/Brown: Discard.[2] The risk of rapid polymerization or pressure buildup is high.

-

Q5: I see "fuming" when I open the bottle.

Status: CRITICAL SAFETY HAZARD.

-

Diagnosis: The fuming is likely HF and HCl vapor reacting with moist air. This confirms significant hydrolysis has occurred.

-

Immediate Action: